molecular formula C5HClF3IN2 B11786281 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine

Cat. No.: B11786281
M. Wt: 308.43 g/mol
InChI Key: SFCGNEWUHJLQJV-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5HClF3IN2. It is a pyrimidine derivative characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivativesThe trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available pyrimidine derivatives. The process often includes halogenation, followed by purification steps to obtain the desired product with high purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison: 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine is unique due to the simultaneous presence of chlorine, iodine, and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and properties compared to its analogs. For instance, the presence of both chlorine and iodine allows for selective substitution reactions, while the trifluoromethyl group enhances its stability and lipophilicity .

Properties

Molecular Formula

C5HClF3IN2

Molecular Weight

308.43 g/mol

IUPAC Name

4-chloro-2-iodo-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5HClF3IN2/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H

InChI Key

SFCGNEWUHJLQJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)I)Cl)C(F)(F)F

Origin of Product

United States

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